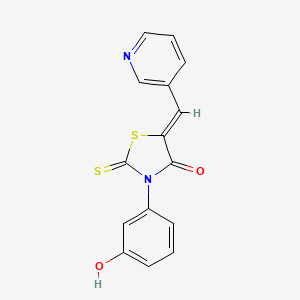

(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S2/c18-12-5-1-4-11(8-12)17-14(19)13(21-15(17)20)7-10-3-2-6-16-9-10/h1-9,18H/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAPNUGRRDCVDG-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C13H10N2OS2

Molecular Weight: 270.36 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the condensation of 3-hydroxybenzaldehyde with pyridine-3-carbaldehyde, followed by cyclization with thiosemicarbazide. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Antibacterial Activity

Recent studies highlight the antibacterial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, outperforming conventional antibiotics such as ampicillin. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Comparison to Ampicillin |

|---|---|---|

| E. coli | 20 | Higher |

| S. aureus | 25 | Higher |

| P. aeruginosa | 18 | Comparable |

Anticancer Activity

In addition to its antibacterial effects, this compound has demonstrated anticancer activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest at the S phase.

- Cell Lines Tested:

- A2780 (Ovarian Cancer)

- OVCAR-3 (Ovarian Cancer)

- MCF-7 (Breast Cancer)

The compound's cytotoxic effects were assessed using MTT assays, revealing IC50 values ranging from 10 to 15 µM across different cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest: It disrupts normal cell cycle progression by inhibiting cyclins and cyclin-dependent kinases.

- Mitochondrial Dysfunction: The compound affects mitochondrial membrane potential, triggering apoptotic pathways.

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial potency of several thiazolidinone derivatives, including this compound. It was found to exhibit superior activity against resistant bacterial strains compared to traditional antibiotics .

Case Study 2: Anticancer Research

Research conducted on ovarian cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation and DNA fragmentation assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Activity Comparison of Key Rhodanine Derivatives

Key Observations:

- Indole Derivatives (e.g., 5b): The indole ring enhances antifungal activity, likely due to improved membrane penetration and target binding .

- Fluorinated Derivatives : Fluorine substitution increases metabolic stability but may reduce solubility, limiting bioavailability .

- Pyridine vs.

Impact of Substituent Position and Electronic Effects

- Hydroxyl Group Position : The 3-hydroxyphenyl group in the target compound provides better hydrogen-bonding interactions compared to 4-hydroxyphenyl analogs (e.g., 612802-66-1), which show reduced anti-TB activity .

- Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., 3a in ) exhibit higher yields (85%) but lower antifungal activity compared to hydroxy-substituted compounds due to reduced polarity .

Table 2: Substituent Effects on Physicochemical Properties

Anti-Biofilm and Anti-TB Activity in Context

- Anti-TB Activity : The target compound (EC₅₀: 12.28 μM) is more potent than triazole-based analogs (EC₅₀: 16 μM) but less so than pyrazolidinedione derivatives (EC₅₀: 4.5 μM) .

Q & A

Basic: What are the standard synthetic routes for (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves Knoevenagel condensation between a thioxothiazolidin-4-one precursor (e.g., 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one) and pyridine-3-carbaldehyde. Key steps include:

- Base Selection : Use NaOH or KOH in ethanol/methanol under reflux (60–80°C) to facilitate imine formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, as seen in analogous thiazolidinone syntheses .

- Reaction Monitoring : Track progress via TLC or HPLC to minimize side products like sulfoxide derivatives .

Yield improvements (~15–20%) are achievable by adjusting molar ratios (1:1.2 aldehyde:thiazolidinone) and extending reflux time (8–12 hours) .

Advanced: How does the electronic nature of the pyridin-3-ylmethylene substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The pyridinyl group acts as an electron-withdrawing substituent , polarizing the methylene carbon and enhancing electrophilicity. This effect is critical in reactions such as:

- Nucleophilic Additions : Amines or thiols attack the activated methylene carbon, forming Schiff base derivatives. Computational studies (e.g., DFT) can predict regioselectivity .

- Redox Behavior : Pyridine’s electron-deficient nature stabilizes radical intermediates during oxidation, as observed in sulfoxide formation .

Experimental validation via Hammett plots (correlating substituent σ values with reaction rates) is recommended to quantify electronic effects .

Basic: What spectroscopic techniques are most effective for characterizing the Z-configuration in this thioxothiazolidinone derivative?

Methodological Answer:

- NMR Spectroscopy : The Z-isomer shows distinct NOE correlations between the pyridinyl proton and the thioxo group. For example, in -NMR, coupling constants (J = 10–12 Hz) between C5-H and the methylene proton confirm the stereochemistry .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of configuration, as demonstrated for structurally similar compounds like (Z)-4-[(2-furyl)(naphthylamino)methylene] derivatives .

- IR Spectroscopy : The thioxo (C=S) stretch at 1180–1220 cm helps distinguish it from oxidized byproducts (e.g., sulfones at 1300–1350 cm) .

Advanced: In studies reporting contradictory antibacterial efficacy, how can researchers design experiments to elucidate structure-activity relationships (SAR)?

Methodological Answer:

To resolve contradictions:

- Systematic SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3-hydroxyphenyl with halogenated aryl groups) and compare MIC values against Gram-positive/negative strains .

- Membrane Permeability Assays : Use fluorescence-based probes (e.g., SYTOX Green) to assess if activity discrepancies arise from differential cell wall penetration .

- Target Validation : Employ pull-down assays with bacterial protein lysates to identify binding partners (e.g., hemoglobin subunits in prior thiazolidinone studies) .

Advanced: What strategies can resolve discrepancies in reported biological activity data across different cell lines?

Methodological Answer:

- Cell Line Profiling : Test the compound in isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to assess efflux pump involvement .

- Metabolic Stability Assays : Use liver microsomes to evaluate if metabolic degradation (e.g., CYP450-mediated oxidation) varies between cell models .

- Dose-Response Curves : Apply Hill slope analysis to distinguish between cytotoxic (steep slopes) vs. cytostatic (shallow slopes) mechanisms .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store at −20°C under inert gas (N) to prevent oxidation of the thioxo group. Aqueous solutions should be buffered at pH 6–7 to avoid hydrolysis .

- Light Sensitivity : Protect from UV light using amber vials, as conjugated systems (e.g., pyridinylmethylene) are prone to photodegradation .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like sulfoxides .

Advanced: How can Design of Experiments (DoE) optimize the synthesis or biological testing of this compound?

Methodological Answer:

- Synthetic Optimization : Use a central composite design to evaluate factors like temperature (X), solvent polarity (X), and catalyst loading (X). Response variables include yield and purity .

- Biological Testing : Apply fractional factorial designs to screen multiple cell lines, dose ranges, and incubation times simultaneously, reducing experimental runs by 50–70% .

Basic: What computational tools are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like hemoglobin subunits (identified in related compounds) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Advanced: How can researchers address low solubility in aqueous media during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 3-hydroxyphenyl position, which hydrolyze in physiological pH .

Advanced: What analytical methods differentiate between Z/E isomers during synthesis?

Methodological Answer:

- HPLC with Chiral Columns : Use a Chiralpak IC column and hexane/isopropanol (90:10) to resolve isomers based on retention time differences .

- Variable-Temperature NMR : Cooling samples to −40°C slows isomer interconversion, allowing distinct peaks for Z and E forms in -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.